Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate
Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate (ETBM) is a compound that has been studied extensively in recent years due to its potential applications in scientific research. ETBM is a small molecule that can be synthesized in the laboratory and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the catalytic activity of enzymes, as a probe to study protein-protein interactions, and as a tool to study the stability of proteins. It has also been used to study the structure and function of proteins, as well as to study the structure and dynamics of cellular membranes. Furthermore, Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate has been used to study the structure and function of DNA and RNA, as well as to study the structure and function of enzymes.
Mechanism Of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate is still not fully understood. It is believed that Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate binds to proteins and enzymes in the cell, altering their structure and function. It is thought that the binding of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate to proteins and enzymes can lead to changes in the activity of these proteins and enzymes, leading to changes in the biochemical and physiological processes in the cell.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate are still being studied. However, it is believed that Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate can affect the activity of proteins and enzymes in the cell, leading to changes in the biochemical and physiological processes in the cell. It is also believed that Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate can alter the structure and function of proteins and enzymes, leading to changes in the structure and function of cellular membranes.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate is that it is relatively easy to synthesize in the laboratory. This makes it an attractive tool for use in lab experiments. However, there are some limitations to using Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate for lab experiments. For example, Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate can be toxic to cells at high concentrations, and it can also interfere with the activity of some proteins and enzymes.
Future Directions
There are several potential future directions for the study of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate. One potential direction is to further investigate the mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate, as well as its biochemical and physiological effects. Another potential direction is to develop new methods for synthesizing Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate in the laboratory. Additionally, further studies could be conducted to explore the potential applications of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate in scientific research. Finally, further studies could be conducted to explore the potential therapeutic use of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate.
properties
IUPAC Name |
ethyl 3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-7-18-11(16)9(10(15)8(2)3)14-12(17)19-13(4,5)6/h8-10,15H,7H2,1-6H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHZIGSUKSJAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C)C)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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